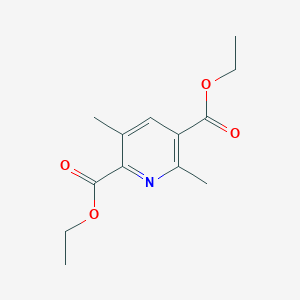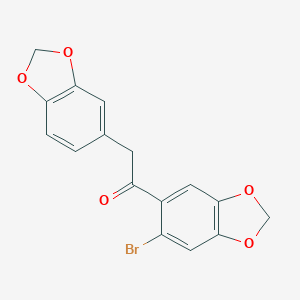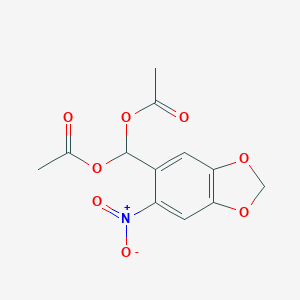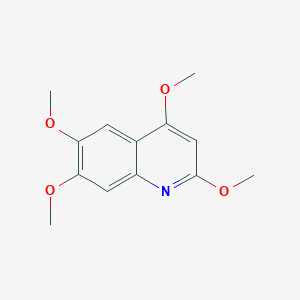![molecular formula C26H20ClN3O5 B289275 N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B289275.png)
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis.
Wirkmechanismus
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 works by binding to a specific site on the N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, which leads to an increase in the concentration of chloride ions inside the cell. This increase in chloride ion concentration leads to an increase in the secretion of water into the airway, which helps to hydrate the mucus and improve lung function.
Biochemical and Physiological Effects:
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has been shown to improve the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in cells with mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins. This improvement in function leads to an increase in the secretion of water into the airway, which helps to hydrate the mucus and improve lung function. N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has also been shown to reduce the viscosity of mucus, which makes it easier to clear from the airways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 is its potency as a N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor. This makes it a useful tool for studying the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in cells with mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins. However, one limitation of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 is its selectivity. N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has been shown to inhibit other ion channels, which could lead to off-target effects.
Zukünftige Richtungen
There are several future directions for N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 research. One area of interest is the development of more selective N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitors. This could lead to fewer off-target effects and better therapeutic outcomes. Another area of interest is the development of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide modulators that can improve the function of mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins without inhibiting N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide activity. This could lead to more targeted therapies for cystic fibrosis and other N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide-related diseases. Additionally, N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 could be used as a tool for studying the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in other diseases, such as chronic obstructive pulmonary disease and asthma.
Synthesemethoden
The synthesis of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 involves several steps. The starting material is 4-chloro-2-nitroaniline, which is reacted with 2-amino-5-methoxybenzoic acid to form 4-chloro-2-(2-amino-5-methoxybenzoylamino)aniline. This compound is then reacted with 2-(2-aminophenyl)benzamide to form N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has been extensively studied for its potential use in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide) gene, which encodes a protein that regulates the transport of chloride ions across cell membranes. N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 is a potent inhibitor of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide, and has been shown to improve the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in cells with mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins.
Eigenschaften
Molekularformel |
C26H20ClN3O5 |
|---|---|
Molekulargewicht |
489.9 g/mol |
IUPAC-Name |
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H20ClN3O5/c1-34-22-10-5-4-9-21(22)30-24(31)17-7-2-3-8-19(17)28-25(32)18-15-16(27)12-13-20(18)29-26(33)23-11-6-14-35-23/h2-15H,1H3,(H,28,32)(H,29,33)(H,30,31) |
InChI-Schlüssel |
FPIQHUMBYFWHFH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CO4 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)

![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)




![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)